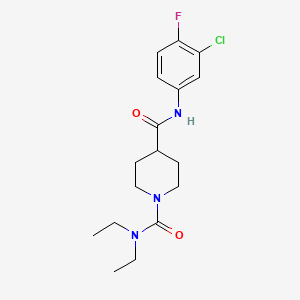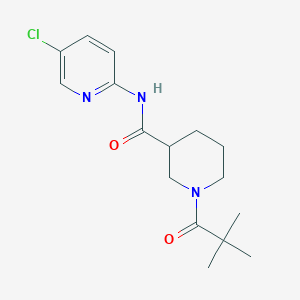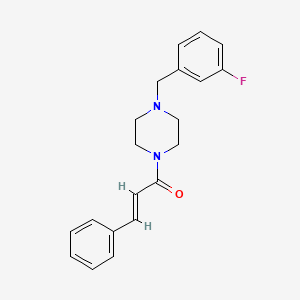![molecular formula C20H31N3O2 B5292096 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine, also known as PAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action is thought to contribute to its anxiolytic and antidepressant effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its high potency and selectivity for certain receptors, which makes it a useful tool for studying the neurobiology of anxiety, depression, and addiction. However, one of the limitations of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine may also result in adverse effects at high doses.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. One potential direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and addiction. Another direction is to study the long-term effects of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine on the brain and behavior, as well as its potential for abuse and dependence. Finally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine and its interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine involves the reaction of 1-(propoxyacetyl)piperidine with phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. This method has been optimized for high yield and purity and has been widely used in scientific research studies.
Aplicaciones Científicas De Investigación
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]-2-propoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-15-25-17-20(24)23-10-6-9-19(16-23)22-13-11-21(12-14-22)18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCKTUXLHTBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)